

Physical and chemical properties of 1-Methylpiperazine-2-carboxylic acid dihydrochloride

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Compound of Interest

Compound Name: 1-Methylpiperazine-2-carboxylic acid dihydrochloride

Cat. No.: B1471247

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An In-depth Technical Guide to 1-Methylpiperazine-2-carboxylic acid dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Methylpiperazine-2-carboxylic acid dihydrochloride** (CAS No: 1246550-14-0). Designed for researchers, chemists, and professionals in drug development, this document details the compound's structural characteristics, physicochemical data, reactivity profile, and its applications as a key heterocyclic building block. Furthermore, it outlines robust analytical methodologies for its characterization, ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction and Strategic Importance

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.^[1] The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its ability to modulate pharmacokinetic properties and interact with various biological targets. The presence of a carboxylic acid and a methylated nitrogen within this structure provides two distinct points for chemical modification, making it a versatile building block for creating complex molecules and compound libraries.

Its dihydrochloride salt form enhances stability and aqueous solubility, which is often advantageous for handling, formulation, and certain reaction conditions. Understanding the fundamental properties of this reagent is critical for its effective utilization in the synthesis of novel pharmaceutical candidates.

Molecular Structure and Chemical Identifiers

The structural integrity of a starting material is the foundation of any synthetic campaign. **1-Methylpiperazine-2-carboxylic acid dihydrochloride** possesses a six-membered piperazine ring with a carboxylic acid group at the 2-position and a methyl group on the nitrogen at the 1-position. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.

- Molecular Formula: C₆H₁₄Cl₂N₂O₂[\[1\]](#)
- Molecular Weight: 217.09 g/mol [\[1\]](#)
- CAS Number: 1246550-14-0[\[1\]](#)
- IUPAC Name: 1-methylpiperazine-2-carboxylic acid;dihydrochloride
- SMILES: CN1CCNCC1C(=O)O.Cl.Cl
- InChI Key: CCOAGJXNPXLMGI-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for selecting appropriate solvents, reaction conditions, and purification techniques.

Property	Value / Description	Source(s)
Appearance	White to off-white powder or crystalline solid.	[3]
Molecular Weight	217.09 g/mol	[1]
Molecular Formula	C ₆ H ₁₄ Cl ₂ N ₂ O ₂	[1]
Purity	Typically ≥97% (often determined by NMR or HPLC).	[1]
Solubility	Soluble in water and other polar solvents like methanol.[4] [5]	
Stability	The product is chemically stable under standard ambient conditions (room temperature). It is known to be hygroscopic and moisture-sensitive.	
Storage Conditions	Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage may be at 0-8 °C.[3]	

Reactivity Profile and Synthetic Utility

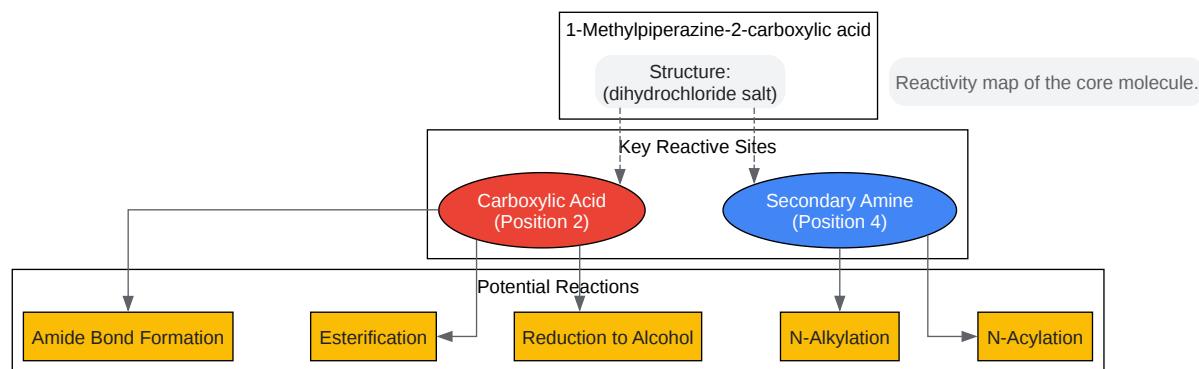
The synthetic value of **1-Methylpiperazine-2-carboxylic acid dihydrochloride** stems from its distinct functional groups.

- Carboxylic Acid Group: This group is a primary site for modification. It can be readily converted into esters, amides, or reduced to an alcohol. Standard coupling reagents (e.g., HATU, EDC) can be used to form amide bonds with various amines, a cornerstone of medicinal chemistry for library synthesis.
- Secondary Amine (as Hydrochloride Salt): The nitrogen at the 4-position, present as a hydrochloride salt, can be deprotonated with a suitable base to yield a free secondary amine.

This nucleophilic site is reactive towards alkylating agents, acylating agents (e.g., acid chlorides, anhydrides), and can participate in reductive amination reactions.

- **Tertiary Amine:** The N-methyl group at the 1-position is generally stable, though it influences the overall basicity and nucleophilicity of the second nitrogen atom.

This dual functionality allows for sequential and selective modifications, enabling the construction of complex molecular architectures from a simple, readily available starting material.



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Caption: Reactivity map of the core molecule.

Analytical Characterization Protocols

Ensuring the identity, purity, and stability of this reagent is paramount. The following protocols are standard methodologies for its characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. For a polar, salt-based compound like this, specific mobile phase additives are crucial for achieving good peak shape and retention.

Methodology:

- System Preparation: Use a standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Rationale: TFA acts as an ion-pairing agent, neutralizing the positive charges on the protonated amines. This minimizes peak tailing, which is a common issue with basic compounds on silica-based columns.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
 - Rationale: The molecule lacks a strong chromophore, so detection at a low wavelength is necessary to observe the amide and carboxyl functionalities.
- Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 Mobile Phase A:B).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.

Methodology:

- **Solvent:** Deuterated water (D_2O) is an excellent choice due to the high solubility of the dihydrochloride salt.
- 1H NMR:
 - Acquire a standard proton spectrum.
 - **Expected Signals:** Resonances corresponding to the N-methyl group (a singlet), and a series of multiplets for the non-equivalent protons on the piperazine ring. The proton at the chiral center (position 2) will likely appear as a distinct multiplet.
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - **Expected Signals:** A peak for the carbonyl carbon of the carboxylic acid (typically ~ 170 ppm), signals for the carbons of the piperazine ring, and a signal for the N-methyl carbon.

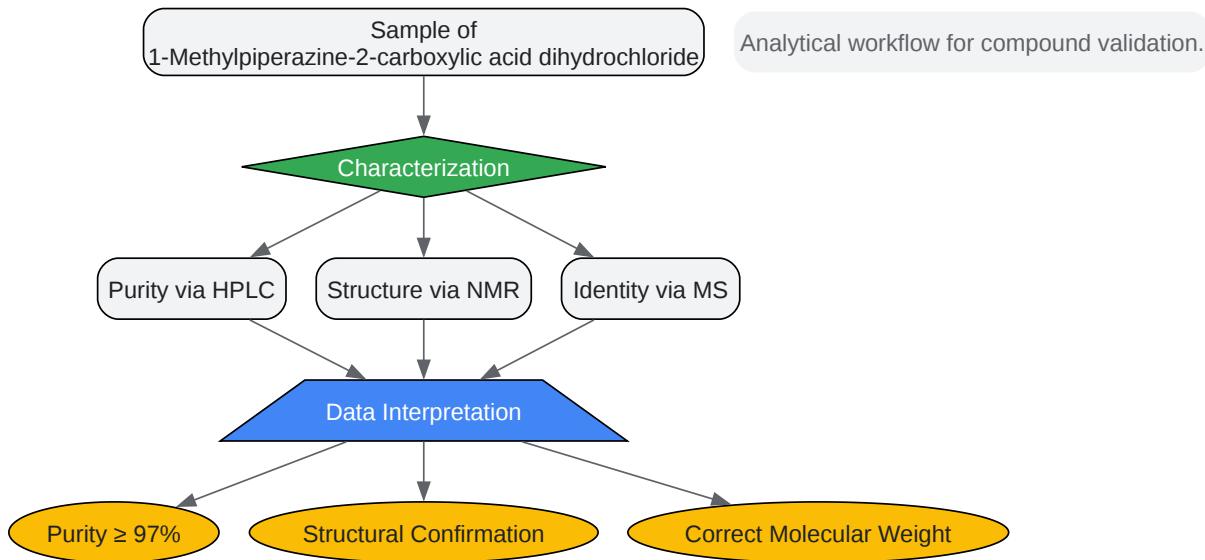
Identity Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight that confirms the compound's identity.

Methodology:

- **Ionization Technique:** Electrospray Ionization (ESI) in positive mode is ideal for this compound as the nitrogen atoms are easily protonated.
- **Sample Infusion:** Introduce a dilute solution of the sample (in methanol or water) directly into the mass spectrometer.
- **Expected Ion:** The primary ion observed will be for the free base form $[M+H]^+$.

- Free Base ($C_6H_{12}N_2O_2$) Monoisotopic Mass: ~144.09 Da.[\[2\]](#)
- Expected $[M+H]^+$: $m/z \approx 145.10$.



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Caption: Analytical workflow for compound validation.

Conclusion

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a strategically important building block for chemical and pharmaceutical research. Its well-defined structure and dual reactive sites offer significant synthetic flexibility. By applying the rigorous analytical protocols described herein, researchers can ensure the quality and integrity of this starting material, which is a critical prerequisite for the successful and reproducible synthesis of novel chemical entities.

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References

- 1. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 2. PubChemLite - 1-methylpiperazine-2-carboxylic acid dihydrochloride (C₆H₁₂N₂O₂) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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